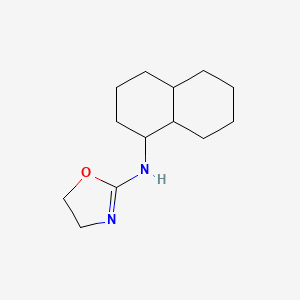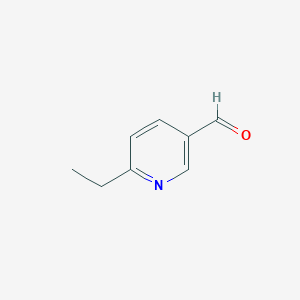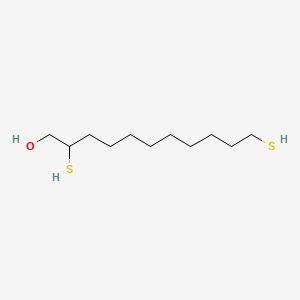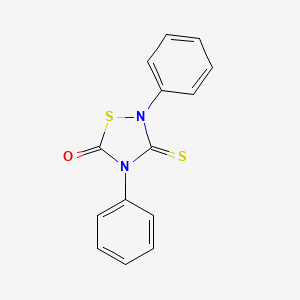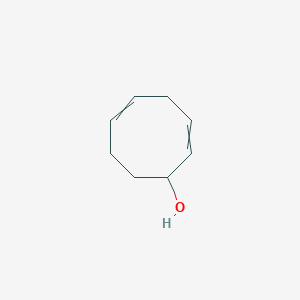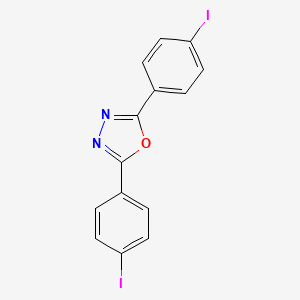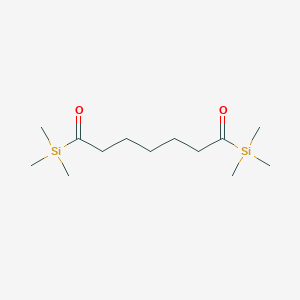![molecular formula C11H6N2O B3044959 9H-Indeno[2,1-c]pyridazin-9-one CAS No. 100595-22-0](/img/structure/B3044959.png)
9H-Indeno[2,1-c]pyridazin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Indeno[2,1-c]pyridazin-9-one is a heterocyclic compound that features a fused indene and pyridazinone ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Indeno[2,1-c]pyridazin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4-chloro-1-indanone with hydrazine derivatives, followed by cyclization to form the pyridazinone ring . The reaction conditions often involve the use of solvents like glacial acetic acid and require controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 9H-Indeno[2,1-c]pyridazin-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
9H-Indeno[2,1-c]pyridazin-9-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 9H-Indeno[2,1-c]pyridazin-9-one involves its interaction with various molecular targets. For instance, some derivatives have been shown to inhibit enzymes like cyclooxygenase, which plays a role in inflammation . The compound’s structure allows it to interact with specific proteins and enzymes, thereby modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Pyridazinone: Shares the pyridazinone core but lacks the fused indene ring.
Indeno[1,2-b]pyrazine: Similar fused ring system but with a pyrazine ring instead of pyridazinone.
Uniqueness: 9H-Indeno[2,1-c]pyridazin-9-one is unique due to its fused ring system, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
100595-22-0 |
|---|---|
Fórmula molecular |
C11H6N2O |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
indeno[2,1-c]pyridazin-9-one |
InChI |
InChI=1S/C11H6N2O/c14-11-9-4-2-1-3-7(9)8-5-6-12-13-10(8)11/h1-6H |
Clave InChI |
RUWGDEQXBNKPHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)N=NC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=O)N=NC=C3 |
| 100595-22-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyran, 2-[(2-ethylhexyl)oxy]tetrahydro-](/img/structure/B3044879.png)
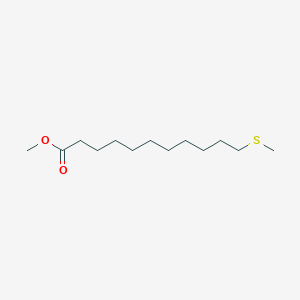
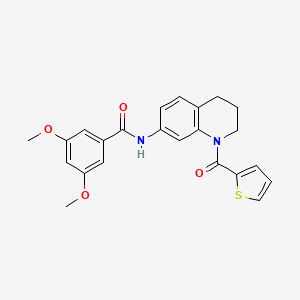
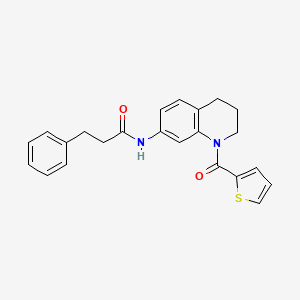

![Acetic acid, [(4-ethoxyphenyl)amino]oxo-](/img/structure/B3044885.png)
